molecular formula C15H21N5 B2504562 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine CAS No. 2320923-74-6

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine

Cat. No.: B2504562
CAS No.: 2320923-74-6
M. Wt: 271.368
InChI Key: AMRSPKYOESDOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C15H21N5 and its molecular weight is 271.368. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis : The compound has been synthesized through methods that involve intermediate stages, leading to the creation of novel derivatives with potential antimicrobial and tuberculostatic activities. These methods include the use of thermal rearrangement of propargylic azide in the presence of dimethylamine for solubilizing groups, showcasing the compound's versatility in synthesis and application in medicinal chemistry (Harrison et al., 2001; Al‐Azmi et al., 2020).

  • Crystal Structure Analysis : The structural elucidation of this compound and its derivatives through X-ray crystallography provides insights into their molecular geometry, which is essential for understanding their interaction with biological targets. This knowledge is crucial for designing drugs with specific actions (Karczmarzyk & Malinka, 2004; Gül et al., 2007).

Biological Evaluation and Activity

  • Antimicrobial and Antituberculosis Activities : Synthesized derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains, showing promise as new therapeutic agents. Such studies are indicative of the compound's potential in addressing drug-resistant microbial infections (Patel et al., 2012; Foks et al., 2004).

  • Anorectic Activity : Some derivatives have shown to exhibit stimulation of the central serotoninergic system, highlighting the compound's potential application in the development of treatments for disorders related to serotonin dysregulation (Malinka & Rutkowska, 1997).

DFT and Vibrational Studies

  • Density Functional Theory (DFT) Studies : DFT calculations have been performed to explore the electronic properties and reactivity of derivatives, providing valuable insights into their chemical behavior and interaction with biological molecules. Such studies are fundamental for drug design and development (Shundalau et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-13-16-17-15(18(13)2)12-19-8-10-20(11-9-19)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRSPKYOESDOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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